REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10](-[c:14]2[cH:15][n:16][n:17][cH:18][cH:19]2)[c:11]([CH3:13])[cH:12]1.[Cl:34][CH2:35][Cl:36].[c:20]1([CH3:33])[c:21]([S:28](=[O:29])(=[O:30])[O:31][NH2:32])[c:22]([CH3:27])[cH:23][c:24]([CH3:26])[cH:25]1>>[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10](-[c:14]2[cH:15][n:16][n+:17]([NH2:32])[cH:18][cH:19]2)[c:11]([CH3:13])[cH:12]1.[c:20]1([CH3:33])[c:21]([S:28](=[O:29])(=[O:30])[O-:31])[c:22]([CH3:27])[cH:23][c:24]([CH3:26])[cH:25]1
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Name
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COC(=O)c1cc(-c2ccnnc2)c(C)cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(-c2ccnnc2)c(C)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(S(=O)(=O)ON)c(C)c1
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Name
|
|
Type
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product
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Smiles
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COC(=O)c1cc(-c2cc[n+](N)nc2)c(C)cc1OC
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(S(=O)(=O)[O-])c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |